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Introduction

Astin C is a cyclopeptide derived from the medicinal plant Aster tataricus. Recent studies have
identified it as a potent inhibitor of the cGAS-STING signaling pathway, a critical component of
the innate immune system responsible for detecting cytosolic DNA and initiating an
inflammatory response. By specifically blocking the recruitment of the transcription factor IRF3
to the STING signalosome, Astin C effectively downregulates the production of type |
interferons and other pro-inflammatory cytokines.[1] This mechanism of action suggests that
Astin C holds significant therapeutic potential for the treatment of autoimmune and
autoinflammatory diseases.

These application notes provide a comprehensive set of protocols to evaluate the
Immunosuppressive activity of Astin C in vitro using human peripheral blood mononuclear cells
(PBMCs). The described methods include a lymphocyte proliferation assay, analysis of
cytokine production, and immunophenotyping by flow cytometry.

Data Presentation

The following table summarizes the reported in vitro immunosuppressive activity of Astin C.
This data can be used as a reference for designing dose-response experiments.
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Compound Cell Type Assay IC50 Reference
Mouse Lymph Lymphocyte

Astin C ymp Y _p y 12.6 + 3.3 pM [2]
Node Cells Proliferation

Experimental Protocols
Human Peripheral Blood Mononuclear Cell (PBMC)
Isolation and Culture

This protocol describes the isolation of PBMCs from whole human blood using density gradient
centrifugation.

Materials:

Human whole blood collected in heparinized tubes
e Ficoll-Paque PLUS
e Phosphate-Buffered Saline (PBS), sterile

 RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-
Streptomycin

e Centrifuge

e 50 mL conical tubes

o Serological pipettes

e Hemocytometer or automated cell counter
e Trypan blue solution

Protocol:

e Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
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o Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL
conical tube. Avoid mixing the two layers.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o After centrifugation, four layers will be visible: plasma, a buffy coat of PBMCs, Ficoll-Paque
PLUS, and red blood cells at the bottom.

o Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL
conical tube.

e Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 200 x
g for 10 minutes at room temperature.

e Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640
medium.

o Perform a cell count using a hemocytometer or automated cell counter and assess viability
using trypan blue exclusion. Cell viability should be >95%.

e Resuspend the cells in complete RPMI-1640 medium to the desired concentration for
downstream assays.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the ability of Astin C to inhibit T-cell proliferation in response to a
mitogenic stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is
equally distributed between daughter cells upon cell division, allowing for the tracking of cell
proliferation by flow cytometry.

Materials:
e |solated PBMCs
e Complete RPMI-1640 medium

e CFSE (5 mM stock in DMSO)
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Phytohemagglutinin (PHA) (1 mg/mL stock)

Astin C (prepare a stock solution in DMSO and dilute to working concentrations)

Flow cytometry staining buffer (PBS with 2% FBS)

Flow cytometer

Protocol:

Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 1077 cells/mL.

Add CFSE to a final concentration of 5 uM and incubate for 10 minutes at 37°C, protected
from light.

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and
incubate on ice for 5 minutes.

Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5
minutes.

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of
1 x 1076 cells/mL.

Plate 100 pL of the cell suspension into a 96-well round-bottom plate.

Add 50 pL of complete RPMI-1640 medium containing various concentrations of Astin C
(e.g., 0.1, 1, 10, 50, 100 uM) or vehicle control (DMSO) to the respective wells.

Add 50 pL of complete RPMI-1640 medium with or without PHA (final concentration 5 pg/mL)
to the wells. Include an unstimulated control (no PHA).

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

After incubation, harvest the cells and wash with flow cytometry staining buffer.

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
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e Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE
fluorescence as a measure of cell proliferation.

Cytokine Production Assay (ELISA)

This protocol measures the effect of Astin C on the production of key pro-inflammatory
cytokines downstream of the STING pathway, such as IFN-, TNF-a, and IL-6, using an
Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

 Isolated PBMCs

e Complete RPMI-1640 medium

e Lipopolysaccharide (LPS) (1 mg/mL stock) or other STING pathway activator (e.g., cGAMP)
e Astin C (prepare a stock solution in DMSO and dilute to working concentrations)

o ELISA kits for human IFN-B, TNF-a, and IL-6

e 96-well plate

e Microplate reader

Protocol:

e Seed PBMCs at a density of 1 x 1076 cells/well in a 96-well flat-bottom plate in 100 pL of
complete RPMI-1640 medium.

e Add 50 pL of complete RPMI-1640 medium containing various concentrations of Astin C
(e.g., 0.1, 1, 10, 50, 100 puM) or vehicle control (DMSO) to the respective wells. Pre-incubate
for 1 hour at 37°C.

o Stimulate the cells by adding 50 pL of complete RPMI-1640 medium containing a STING
activator (e.g., LPS at a final concentration of 1 ug/mL). Include an unstimulated control.

 Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
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 After incubation, centrifuge the plate at 300 x g for 10 minutes.
o Carefully collect the supernatant from each well.

o Perform the ELISA for IFN-3, TNF-a, and IL-6 on the collected supernatants according to the
manufacturer's instructions.[3][4][5][6]

» Read the absorbance on a microplate reader and calculate the cytokine concentrations
based on the standard curve.

Immunophenotyping by Flow Cytometry

This protocol is designed to analyze the effect of Astin C on the proportions and activation
status of major immune cell subsets within the PBMC population.

Materials:

Isolated PBMCs

e Complete RPMI-1640 medium

e Astin C (prepare a stock solution in DMSO and dilute to working concentrations)
e PHA (1 mg/mL stock)

e Flow cytometry staining buffer (PBS with 2% FBS)

o Fluorochrome-conjugated antibodies (see proposed panel below)

e Flow cytometer

Proposed Antibody Panel:
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Marker Fluorochrome Cell Population
CD3 FITC T cells
CD19 PE B cells
CD56 PerCP-Cy5.5 NK cells
CD14 APC Monocytes
CD4 PE-Cy7 Helper T cells
CD8 APC-H7 Cytotoxic T cells
CD69 Bv421 Early activation marker
CD25 BV510 Late activation marker
Live/Dead Stain e.g., Zombie NIR Viability

Protocol:

e Seed PBMCs at a density of 1 x 1076 cells/well in a 24-well plate in 1 mL of complete RPMI-
1640 medium.

o Treat the cells with the desired concentrations of Astin C or vehicle control for 24-72 hours.
Include stimulated (with PHA) and unstimulated controls.

e Harvest the cells and wash them with flow cytometry staining buffer.
« Stain for cell viability using a live/dead stain according to the manufacturer's protocol.

e Wash the cells and then stain with the surface antibody cocktail for 30 minutes at 4°C in the
dark.

e Wash the cells twice with flow cytometry staining buffer.
e Resuspend the cells in 300-500 pL of flow cytometry staining buffer.

e Acquire the samples on a flow cytometer.
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e Analyze the data to determine the percentages of different immune cell populations and the
expression of activation markers.[7][8][9][10][11]

Visualizations
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Caption: cGAS-STING signaling pathway and the inhibitory action of Astin C.
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Caption: Experimental workflow for assessing the immunosuppressive activity of Astin C.
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Caption: Logical relationships of the evaluation methods for Astin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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